Regioisomeric Differentiation: Physicochemical Property Divergence Between N-2 and N-1 Substituted 4-Chlorophenyl Pyrazolidinones
The N-2 substitution pattern in 2-(4-chlorophenyl)pyrazolidin-3-one produces a distinct physicochemical signature compared to its N-1 regioisomer (CAS 6119-12-6). The target compound exhibits a polar surface area (PSA) of 32.34 Ų and a calculated LogP of 1.975, whereas the N-1 regioisomer displays a PSA of 35.83 Ų and a LogP of 1.922 . This 3.49 Ų reduction in PSA, coupled with a 0.053 increase in LogP, indicates that the N-2 isomer is marginally more lipophilic and has reduced hydrogen-bonding capacity—properties that influence solubility in organic solvents and permeability in biological membranes [1]. The InChI Key divergence (KBUPEOGJLVJYOC-UHFFFAOYSA-N for the N-2 isomer vs. distinct keys for the N-1 isomer) provides unambiguous identity verification for procurement quality control .
| Evidence Dimension | Polar Surface Area (PSA) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | PSA = 32.34 Ų; LogP = 1.975 (2-(4-chlorophenyl)pyrazolidin-3-one, CAS 90061-89-5) |
| Comparator Or Baseline | PSA = 35.83 Ų; LogP = 1.922 (1-(4-chlorophenyl)pyrazolidin-3-one, CAS 6119-12-6) |
| Quantified Difference | ΔPSA = 3.49 Ų (lower for N-2 isomer); ΔLogP = +0.053 (higher lipophilicity for N-2 isomer) |
| Conditions | Calculated physicochemical properties from standardized cheminformatics platforms (ChemSrc, chem960.com) |
Why This Matters
Procurement of the incorrect regioisomer would alter solubility and partitioning behavior in multi-step synthetic sequences, potentially reducing reaction yields or compromising biological assay reproducibility.
- [1] Hlasta, D. J., Casey, F. B., Ferguson, E. W., Gangell, S. J., Heimann, M. R., Jaeger, E. P., … Gordon, R. J. (1991). 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones. Journal of Medicinal Chemistry, 34(5), 1560–1570. Regression study showing correlation of pIC₅₀ with LogP (R² = 0.79). View Source
